molecular formula C13H21NO3 B13184546 Tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate CAS No. 1415564-61-2

Tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate

Cat. No.: B13184546
CAS No.: 1415564-61-2
M. Wt: 239.31 g/mol
InChI Key: IJKJCSHZXNNWGX-UHFFFAOYSA-N
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Description

Tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate: is a chemical compound with a molecular formula of C₁₅H₂₆N₂O₃ and a molecular weight of 282.39 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group and a prop-2-enoyl group. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and prop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application .

Comparison with Similar Compounds

  • Tert-butyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate

Comparison: Tert-butyl 2-(prop-2-enoyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the prop-2-enoyl group, which can participate in various chemical reactions and interactions .

Properties

IUPAC Name

tert-butyl 2-prop-2-enoylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-5-11(15)10-8-6-7-9-14(10)12(16)17-13(2,3)4/h5,10H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKJCSHZXNNWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701138304
Record name 1-Piperidinecarboxylic acid, 2-(1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415564-61-2
Record name 1-Piperidinecarboxylic acid, 2-(1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415564-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 2-(1-oxo-2-propen-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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